molecular formula C21H25N3 B14952612 1-benzyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole

1-benzyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole

Cat. No.: B14952612
M. Wt: 319.4 g/mol
InChI Key: MASDJGHJTKSMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with the molecular formula C20H23N3. It is part of the benzodiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzodiazole derivatives .

Scientific Research Applications

1-BENZYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-BENZYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of a benzodiazole moiety with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

1-benzyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazole

InChI

InChI=1S/C21H25N3/c1-17-11-13-23(14-12-17)16-21-22-19-9-5-6-10-20(19)24(21)15-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3

InChI Key

MASDJGHJTKSMBR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.